2-methyl-2-(4-methylpentyl)oxirane
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Overview
Description
2-Methyl-2-(4-methylpentyl)oxirane, also known as isobutyl isobutylglycidyl ether, is a chemical compound with various applications in medical, environmental, and industrial research. It is an oxirane, a three-membered cyclic ether, which makes it highly reactive due to the ring strain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(4-methylpentyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-methyl-2-(4-methylpentyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of the starting materials and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylpentyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of alcohols and ethers.
Scientific Research Applications
2-Methyl-2-(4-methylpentyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-2-(4-methylpentyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(4-methylpentyl)oxetane: Another cyclic ether with a four-membered ring, which is less reactive due to lower ring strain.
2-Methyl-2-(4-methylpentyl)tetrahydrofuran: A five-membered cyclic ether with even lower reactivity compared to oxiranes and oxetanes.
Uniqueness
2-Methyl-2-(4-methylpentyl)oxirane is unique due to its high reactivity, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds.
Properties
CAS No. |
151072-31-0 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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